tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate
Description
tert-Butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring (azetidine) functionalized with a tert-butyl carbamate group at position 1 and a (1S)-configured hydroxyethyl substituent at position 2.
Properties
IUPAC Name |
tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGASXWOTWMKN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CN(C1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166085-24-9 | |
| Record name | tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution with Hydroxyethyl Precursors
Alternative Routes via Organometallic Reagents
Organolithium or Grignard reagents enable direct functionalization of azetidine rings. Scintica demonstrated this by adding an organolithium reagent to tert-butyl 3-hydroxyazetidine-1-carboxylate. Key considerations include:
-
Low temperatures (-78°C) to minimize side reactions.
-
Quenching protocols : Aqueous workup (e.g., NH₄Cl) stabilizes sensitive intermediates.
Comparative Analysis of Methodologies
*Theorized based on analogous reactions.
Optimization and Scalability Challenges
Solvent and Temperature Effects
DMF and NMP enhance solubility but complicate purification. Switching to THF or EtOAc improves isolation but may reduce reaction rates.
Protecting Group Strategy
The tert-butyloxycarbonyl (Boc) group offers stability under basic conditions but requires acidic deprotection. Alternative groups (e.g., Fmoc) may suit sensitive substrates.
Enantiomeric Purity Enhancement
Chromatographic resolution (e.g., chiral HPLC) or kinetic resolution during coupling steps ensures >99% ee for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under hydrogenation conditions to yield saturated derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized carbonyl derivatives, reduced azetidine derivatives, and substituted esters .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.27 g/mol
- IUPAC Name : tert-butyl (S)-3-(1-hydroxyethyl)azetidine-1-carboxylate
- Purity : Typically around 95% .
The compound features an azetidine ring, which is a four-membered cyclic amine, along with a carboxylate ester and a hydroxyethyl substituent. This structure allows for diverse reactivity patterns in synthetic chemistry.
Pharmaceutical Development
This compound has been explored in drug discovery due to its potential as a scaffold for designing new therapeutic agents. Its derivatives may exhibit biological activity relevant to various diseases, including:
- Anti-inflammatory Agents : Modifications of the azetidine structure can lead to compounds that inhibit inflammatory pathways.
- Antimicrobial Activity : The compound's structural features may enhance its effectiveness against bacterial and fungal infections.
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex organic molecules. For example:
- Building Block for Heterocycles : It can be used to synthesize various heterocyclic compounds, which are crucial in medicinal chemistry.
- Chiral Synthesis : The presence of the hydroxyethyl group allows for asymmetric synthesis, facilitating the production of optically active compounds .
Case Study 1: Synthesis of Azetidine Derivatives
In a study focusing on the synthesis of azetidine derivatives, this compound was utilized as a starting material. The researchers demonstrated its utility in forming new compounds through nucleophilic substitution reactions, leading to derivatives with enhanced biological properties .
A research project evaluated the biological activities of various azetidine derivatives, including those derived from this compound. The results indicated promising anti-inflammatory effects and potential applications in treating conditions such as arthritis .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The azetidine ring may interact with enzymes or receptors, modulating their function. The tert-butyl ester group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous azetidine derivatives:
*Molecular weight inferred from analogous compounds (e.g., ).
Biological Activity
Tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate (CAS: 2166085-24-9) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula: C10H19NO3
- Molecular Weight: 201.27 g/mol
- IUPAC Name: tert-butyl (S)-3-(1-hydroxyethyl)azetidine-1-carboxylate
- Purity: Typically reported at 95% or higher .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various cellular pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exhibit effects on cell proliferation and apoptosis.
In Vitro Studies
Recent studies have explored the compound's effects on cancer cell lines. For example, in a study evaluating various compounds for their ability to induce apoptosis, this compound demonstrated significant induction of caspase-3 activity, indicating its potential as an apoptosis-inducing agent .
| Cell Line | Caspase-3 Induction (Fold Increase) | Concentration (µM) |
|---|---|---|
| MDA-MB-231 | 5.0 | 10 |
| Hs 578T | 4.8 | 15 |
| BT-20 | 4.5 | 20 |
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound has been characterized in several studies. Key properties include:
| Property | Value |
|---|---|
| LogD (pH = 7.4) | 0.9 |
| Kinetic Solubility (μM) | 191 |
| Plasma Protein Binding (%) | ~48% |
| Half-life in Plasma (min) | >360 |
These properties suggest a favorable profile for oral bioavailability and therapeutic application .
Case Studies
In a notable case study, researchers investigated the compound's role in inhibiting the growth of breast cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis and reduced cell viability, confirming its potential as a therapeutic agent against certain cancers .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and stereochemical control. For example, tert-butyl-protected azetidine derivatives are often synthesized using activating agents like DMAP and bases such as triethylamine in dichloromethane at 0–20°C to minimize side reactions . Optimization may involve adjusting solvent polarity, temperature gradients, or catalyst loading to improve yields.
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is commonly used due to the compound’s polarity. Recrystallization from solvents like dichloromethane/hexane mixtures can enhance purity. Analytical HPLC with chiral columns is critical for verifying enantiomeric excess in the (1S)-configured hydroxyethyl group .
Q. How is the compound characterized using spectroscopic and computational methods?
- Methodological Answer :
- NMR : H and C NMR confirm the azetidine ring structure and tert-butyl group (e.g., tert-butyl signals at ~1.4 ppm in H NMR). The (1S)-hydroxyethyl group is identified via coupling constants and NOE experiments .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) .
- Computational Profiling : Tools like CC-DPS combine quantum chemistry and QSPR models to predict physicochemical properties (e.g., logP, solubility) .
Advanced Research Questions
Q. How is stereochemical control achieved during the introduction of the (1S)-1-hydroxyethyl group?
- Methodological Answer : Asymmetric synthesis strategies, such as chiral auxiliaries or enantioselective catalysis, are employed. For example, enzymatic reduction of a ketone precursor using ketoreductases with NADPH cofactors can yield the (S)-configured alcohol with >99% ee. Reaction monitoring via chiral HPLC ensures fidelity .
Q. What mechanistic insights explain contradictory yields in similar azetidine carboxylate syntheses?
- Methodological Answer : Discrepancies often arise from competing pathways (e.g., ring-opening of azetidine under acidic conditions). Kinetic studies using in-situ IR or F NMR can identify intermediates. For instance, over-oxidation of hydroxyl groups during workup may reduce yields, necessitating milder quenching agents (e.g., NaSO) .
Q. How can this compound serve as an intermediate in complex organic syntheses?
- Methodological Answer : The tert-butyl carbamate group acts as a protective moiety for secondary amines, enabling subsequent functionalization. For example, deprotection with TFA allows coupling with boronic acids in Suzuki-Miyaura reactions. The hydroxyethyl group can be oxidized to a ketone for further nucleophilic additions .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazards : Classified as acute toxicity (Category 4) and skin irritant (Category 2). Use PPE (gloves, goggles) and work in a fume hood.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
